BenchChemオンラインストアへようこそ!

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1H-indole-2-carboxamide

TRPC6 ion channel calcium signaling

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1H-indole-2-carboxamide (CAS 2034534-76-2; molecular formula C₁₆H₁₉N₅O; MW 297.36 g·mol⁻¹) is a synthetic small molecule belonging to the N-triazolyl-2-indolecarboxamide chemotype. Its architecture couples a 1H-indole-2-carboxamide pharmacophore to a chiral 1,2,4-triazole-bearing branched alkylamine side-chain via a secondary amide linkage.

Molecular Formula C16H19N5O
Molecular Weight 297.362
CAS No. 2034534-76-2
Cat. No. B2548250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1H-indole-2-carboxamide
CAS2034534-76-2
Molecular FormulaC16H19N5O
Molecular Weight297.362
Structural Identifiers
SMILESCC(C)C(CN1C=NC=N1)NC(=O)C2=CC3=CC=CC=C3N2
InChIInChI=1S/C16H19N5O/c1-11(2)15(8-21-10-17-9-18-21)20-16(22)14-7-12-5-3-4-6-13(12)19-14/h3-7,9-11,15,19H,8H2,1-2H3,(H,20,22)
InChIKeyRUNBAGXBXSZGTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1H-indole-2-carboxamide (CAS 2034534-76-2) – Class, Identity, and Baseline Characteristics


N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1H-indole-2-carboxamide (CAS 2034534-76-2; molecular formula C₁₆H₁₉N₅O; MW 297.36 g·mol⁻¹) is a synthetic small molecule belonging to the N-triazolyl-2-indolecarboxamide chemotype . Its architecture couples a 1H-indole-2-carboxamide pharmacophore to a chiral 1,2,4-triazole-bearing branched alkylamine side-chain via a secondary amide linkage . The compound is catalogued within the ChEMBL database (CHEMBL2418811) and has been profiled against ion-channel and enzyme targets in curated screening panels [1]. These structural features place it at the intersection of several patent-protected series, including triazole carboxamides for CNS disorders and N-triazolyl-2-indolecarboxamides for metabolic and gastrointestinal indications [2][3].

Why Generic Substitution Fails for N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1H-indole-2-carboxamide: Comparator Landscape and Differentiation Rationale


Simple substitution of this compound with another indole-triazole hybrid or a common α-glucosidase or TRP-channel tool compound is scientifically unsound because the 1,2,4-triazole regioisomer, the branched alkyl linker, and the unsubstituted indole-2-carboxamide core collectively define a unique vector set that is absent in generic alternatives . The closest structural analogs—such as 1,2,3-triazole-indole-2-carboxamides (e.g., compound 5k) or 1-benzyl-4-triazolyl-indole-2-carboxamides (e.g., JS‑2‑41)—differ in triazole connectivity, linker geometry, or indole substitution, leading to divergent target engagement profiles [1][2]. Even within the same patent family (US9416127B2), the majority of exemplified compounds are triazole-4-carboxamides lacking the indole nucleus, whereas the target compound’s indole-2-carboxamide scaffold is structurally and pharmacologically distinct [3]. The quantitative evidence below demonstrates that these structural differences translate into measurable, decision-relevant performance gaps.

Quantitative Differentiation Evidence for N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1H-indole-2-carboxamide (CAS 2034534-76-2): Head-to-Head and Cross-Study Comparator Data


TRPC6 Ion-Channel Antagonism: Sub-100 nM Functional Potency Differentiates the 1,2,4-Triazole-Indole Scaffold from Classic TRP Tool Compounds

The target compound (BindingDB ID: BDBM50439217; CHEMBL2418811) inhibits human recombinant TRPC6-mediated Ca²⁺/Na⁺ influx with an IC₅₀ of 16 nM in a FLIPR assay using carbachol-stimulated HEK293-MSRII cells [1]. In comparison, the widely used TRPC6 inhibitor SAR7334 exhibits an IC₅₀ of approximately 9.5–28 nM in related cellular assays but also shows significant off-target activity at TRPC3 and TRPC7, whereas the 1,2,4-triazole-indole-2-carboxamide chemotype represented by the target compound has been profiled as a more selective TRPC6 antagonist in ChEMBL-curated panels [2]. Within the same BindingDB entry, the compound also antagonizes TRPC3 with an IC₅₀ of 3 nM, indicating a dual TRPC3/6 profile that is pharmacologically distinct from TRPV1-selective agents [1].

TRPC6 ion channel calcium signaling

α-Glucosidase Inhibitory Potential: Class-Level Potency Advantage of Indole-Triazole Carboxamides Over Acarbose

Although direct α-glucosidase inhibition data for the exact target compound (CAS 2034534-76-2) are not yet publicly reported, structurally cognate N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives (series 5a–n) exhibit IC₅₀ values ranging from 26.8 ± 0.5 µM to 311.3 ± 2.4 µM against yeast α-glucosidase, with the most potent analog (5k, 4-Br) achieving a 28-fold improvement over the clinical standard acarbose (IC₅₀ = 752.0 ± 2.0 µM) [1]. Separately, indole derivatives bearing a 1,2,4-triazole moiety (compounds 5e and 5j from Gani et al., 2020) demonstrated good dual α-amylase/α-glucosidase inhibition in vitro, establishing that the 1,2,4-triazole-indole connectivity present in the target compound is a productive scaffold for glucosidase engagement [2]. The target compound’s distinct 1,2,4-triazole regioisomer and branched alkyl linker are predicted to offer differentiated SAR relative to the 1,2,3-triazole series, providing a unique chemical starting point for medicinal chemistry optimization programs.

α-glucosidase antidiabetic carbohydrate metabolism

CCK-A Receptor Agonism: Patent-Defined Pharmacological Differentiation from Triazole-4-Carboxamide CNS Agents

Patents in the N-triazolyl-2-indolecarboxamide family (CA2289573, RU2175323C2) explicitly claim compounds of the general formula encompassing the target compound as partial or full agonists of the cholecystokinin-A (CCK-A) receptor, with therapeutic utility in obesity, eating disorders, tardive dyskinesia, and gastrointestinal motility disorders [1][2]. This pharmacological mechanism is structurally constrained: the indole-2-carboxamide linked to a 1,2,4-triazole via a branched alkylamine spacer is essential for receptor activation, and simple replacement with triazole-4-carboxamides (as in US9416127B2, targeting CNS monoamine receptors) results in loss of CCK-A activity [3]. While the US9416127B2 series is primarily directed toward depression, anxiety, bipolar disorder, and ADHD, the target compound’s patent family defines a distinct indication space centered on metabolic and gastrointestinal applications, providing procurement teams with a clear therapeutic-area differentiation criterion [3].

CCK-A receptor cholecystokinin metabolic disorders

Regioisomeric Triazole Differentiation: 1,2,4-Triazole vs. 1,2,3-Triazole Connectivity Defines Divergent Target Engagement

The target compound incorporates a 1,2,4-triazol-1-yl moiety attached via a methylene spacer to a chiral secondary amine, whereas the most extensively characterized indole-triazole-2-carboxamide series in the recent literature (Firoozpour et al., 2024) employs a 1,2,3-triazole regioisomer formed by click chemistry [1]. This regioisomeric difference is non-trivial: 1,2,4-triazoles present a distinct hydrogen-bond donor/acceptor topology and dipole moment compared to 1,2,3-triazoles, which affects both target binding and physicochemical properties [2]. In the antiparasitic domain, (1-benzyl-4-triazolyl)-indole-2-carboxamides demonstrated IC₅₀ values of 1.94–7.63 µM against T. gondii and C. parvum, with compound JS-2-41 (IC₅₀ = 1.94 µM) showing good selectivity and in vivo efficacy in reducing brain cyst burden in rats [3]. The 1,2,4-triazole connectivity is conserved across these active antiparasitic compounds and the target compound, suggesting that the 1,2,4-triazole regioisomer may be critical for engagement of certain biological targets where the 1,2,3-triazole series has not been evaluated or has shown weaker activity.

triazole regioisomer structure-activity relationship target selectivity

High-Value Application Scenarios for N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1H-indole-2-carboxamide (CAS 2034534-76-2) Based on Quantitative Differentiation Evidence


TRPC3/6 Dual Inhibition in Cardiac Hypertrophy and Fibrosis Models

The compound’s demonstrated TRPC6 antagonism (IC₅₀ = 16 nM) and TRPC3 antagonism (IC₅₀ = 3 nM) in recombinant human ion-channel assays [1] supports its use as a chemical probe for dissecting TRPC3/6-mediated Ca²⁺ signaling in cardiac fibroblasts and myocytes. Procurement for translational fibrosis or cardiac remodeling studies is justified over TRPV1-selective or pan-TRPC inhibitors due to the unique dual TRPC3/6 selectivity fingerprint documented in the ChEMBL/BindingDB curated dataset.

CCK-A Receptor Agonist Tool for Metabolic and Gastrointestinal Pharmacology

Based on patent claims (CA2289573, RU2175323C2) establishing the N-triazolyl-2-indolecarboxamide scaffold as a CCK-A partial/full agonist chemotype [2], this compound is the rational procurement choice for research programs investigating CCK-A-mediated regulation of appetite, gastric emptying, or gallbladder contraction. It is structurally and pharmacologically distinct from CNS-targeted triazole-4-carboxamides (US9416127B2), which lack CCK-A activity.

α-Glucosidase Inhibitor Lead Optimization Starting Point

Class-level evidence demonstrates that indole-triazole-2-carboxamide congeners achieve 12–28-fold greater α-glucosidase inhibition than acarbose (standard IC₅₀ = 752.0 µM vs. analog 5k IC₅₀ = 26.8 µM) [3]. The target compound’s 1,2,4-triazole regioisomer offers a structurally differentiated starting scaffold for SAR expansion, with the branched alkyl linker providing additional vectors for substituent exploration not available in the 1,2,3-triazole series.

Antiparasitic Drug Discovery Against Apicomplexan Pathogens

The conservation of the 1,2,4-triazole-indole-2-carboxamide architecture between the target compound and the antiparasitic series reported by Khan et al. (2022)—where compound JS-2-41 exhibited an IC₅₀ of 1.94 µM against T. gondii with in vivo efficacy in reducing brain cyst burden [4]—positions this compound as a privileged scaffold for hit-to-lead optimization against Toxoplasma gondii and Cryptosporidium parvum, two pathogens with limited treatment options.

Quote Request

Request a Quote for N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.